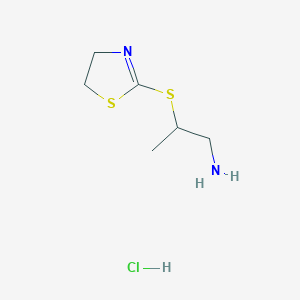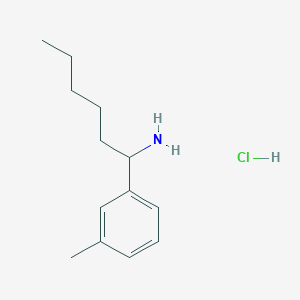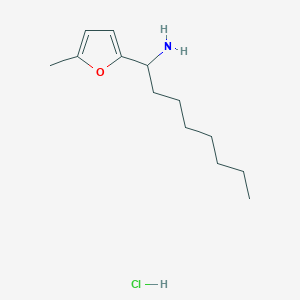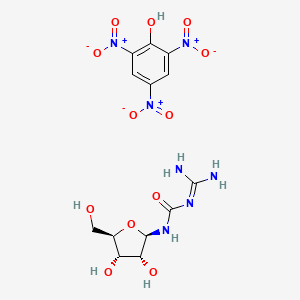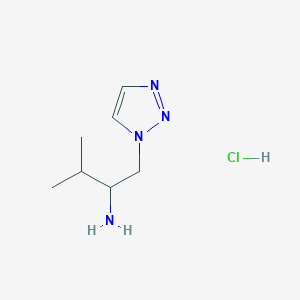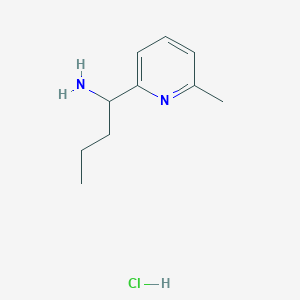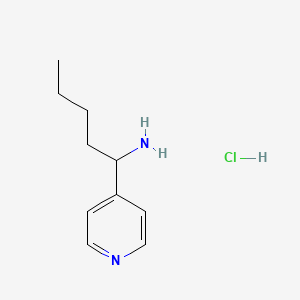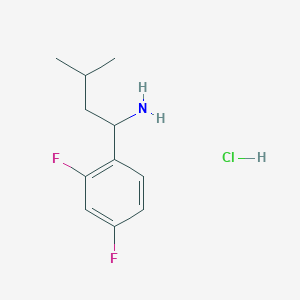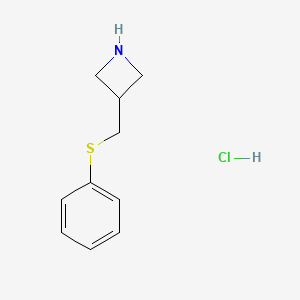
6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine
Descripción general
Descripción
The compound is a fluorinated pyridine derivative. Fluorinated pyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Synthesis Analysis
The synthesis of fluoropyridines is a challenging problem. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of fluorinated pyridines is influenced by the presence of fluorine atoms, which are strong electron-withdrawing substituents. This results in fluoropyridines having reduced basicity and being usually less reactive than their chlorinated and brominated analogues .Chemical Reactions Analysis
The chemical reactions involving fluoropyridines are complex and can involve various synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines .Physical And Chemical Properties Analysis
Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine has been a subject of study due to its unique structure and potential applications in chemical synthesis. Research has explored various synthetic routes and chemical reactions involving this compound or its derivatives.
One study focused on the cycloadditions of 2(H)-1,4-oxazin-2-ones, which are structurally related to 6-chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine. The research examined ambident dienes and their Diels–Alder cycloadditions with electron-neutral, rich, and deficient dienophiles, highlighting the control of electron demand in these reactions (Afarinkia, Bahar, Neuss, & Vyas, 2004).
Another study presented new synthetic routes for 6-methoxypyridazine-3-carboxylic acid, starting from 3-chloro-6-methylpyridazine, a compound closely related to the chemical . This research provided insights into the methoxylation and oxidation processes in the synthetic sequence, offering alternative pathways with varying yields (Ju Xiu-lian, 2011).
Mecanismo De Acción
Target of Action
It is known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, leading to their broad range of applications .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethylpyridines and their derivatives have been found to influence a variety of biochemical pathways due to their interaction with different biological targets .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine ring in the molecule may influence its pharmacokinetic properties .
Result of Action
Compounds containing the trifluoromethylpyridine motif are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The physicochemical properties of the compound, including its fluorine content, may affect its behavior in different environments .
Direcciones Futuras
The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of TFMP will be discovered in the future .
Propiedades
IUPAC Name |
6-chloro-4-[2-methoxy-5-(trifluoromethyl)phenyl]-3-methylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O/c1-7-9(6-12(14)19-18-7)10-5-8(13(15,16)17)3-4-11(10)20-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETKXYDWPRKFRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1C2=C(C=CC(=C2)C(F)(F)F)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

